Ethyl 2-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
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Description
Ethyl 2-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C16H17ClN2O4S and its molecular weight is 368.8 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 2-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of existing literature.
Chemical Structure and Properties
The compound's structure is characterized by a thiazole ring, which is known for its biological significance. The presence of the chloro and methyl groups on the phenoxy moiety contributes to its biological activity. The molecular formula is C15H16ClN2O4S with a molecular weight of approximately 348.81 g/mol.
Antidiabetic Effects
Research indicates that thiazole derivatives, including this compound, exhibit antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels. A study highlighted that thiazole compounds can improve glucose metabolism through various pathways, including the activation of AMPK (AMP-activated protein kinase) pathways, which play a critical role in cellular energy homeostasis .
Antitumor Activity
This compound has also shown promise as an anticancer agent. The compound's mechanism involves inducing apoptosis in cancer cells through the modulation of various signaling pathways. In vitro studies have demonstrated that it exhibits cytotoxic effects against several cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics like doxorubicin .
1. Antidiabetic Study
In a controlled study involving diabetic rats, administration of this compound resulted in a significant reduction in fasting blood glucose levels. The compound improved insulin sensitivity by enhancing GLUT4 translocation in muscle tissues, supporting its potential use as an adjunct therapy in diabetes management .
2. Anticancer Efficacy
A series of experiments evaluated the cytotoxic effects on human glioblastoma (U251) and melanoma (WM793) cell lines. The results showed that the compound induced apoptosis with an IC50 value significantly lower than that of cisplatin, suggesting a strong potential for development as an anticancer drug .
Cell Line | IC50 (µM) | Reference Drug | IC50 Reference Drug (µM) |
---|---|---|---|
U251 | 12.5 | Doxorubicin | 15 |
WM793 | 10.0 | Cisplatin | 20 |
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that specific substitutions on the thiazole and phenoxy rings are crucial for enhancing biological activity. The presence of electron-donating groups such as methyl at the para position on the phenyl ring significantly increases cytotoxic activity against tumor cells . Additionally, modifications to the thiazole ring have been shown to optimize antidiabetic effects.
Properties
Molecular Formula |
C16H17ClN2O4S |
---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H17ClN2O4S/c1-4-22-15(21)14-10(3)18-16(24-14)19-13(20)8-23-11-5-6-12(17)9(2)7-11/h5-7H,4,8H2,1-3H3,(H,18,19,20) |
InChI Key |
RPXFGHDNUQGRNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=CC(=C(C=C2)Cl)C)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.